molecular formula C11H11BrN2OS B1406686 4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 102126-12-5

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1406686
CAS RN: 102126-12-5
M. Wt: 299.19 g/mol
InChI Key: IOQNIZGAGHSUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound . It’s a core structure in many drugs due to its broad range of chemical and biological properties . Derivatives of benzothiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .


Molecular Structure Analysis

The structure of synthesized derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR and HRMS .


Chemical Reactions Analysis

The targeted 1,4-disubstituted 1,2,3-triazoles with amide and thioether functionality were synthesized by the reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide .

Scientific Research Applications

Synthesis and Biological Activity

4-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide derivatives have been synthesized and studied for their biological activities. Uma et al. (2017) synthesized derivatives from the condensation of related compounds with different aromatic amines, finding that derivatives with a chlorine substituent showed increased toxicity against bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Potential in Cardiovascular Therapeutics

Studies by Drapak et al. (2019) on similar derivatives indicated their potential as antihypertensive and cardiotropic drugs. Their research focused on synthesizing new derivatives and assessing their affinity to the angiotensin II receptor, with some compounds showing promising results for in vivo pharmacological studies (Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019).

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic routes and exploring the therapeutic potential of these compounds .

properties

IUPAC Name

4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS.BrH/c1-3-7-13-10-8(14-2)5-4-6-9(10)15-11(13)12;/h1,4-6,12H,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQNIZGAGHSUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N)N2CC#C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 4
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 5
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.